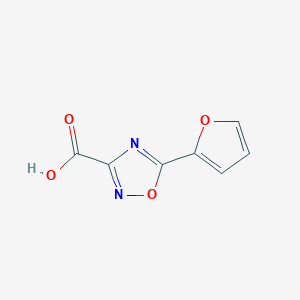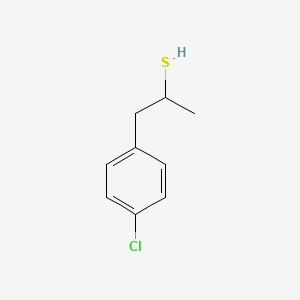![molecular formula C11H19BrN2S B13308610 [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The presence of a bromine atom and an amine group in the compound makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine typically involves the bromination of thiophene followed by the introduction of the amine group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene. This is followed by a nucleophilic substitution reaction with a suitable amine, such as 2-(diethylamino)ethylamine, under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process.
化学反応の分析
Types of Reactions
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of [(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression.
類似化合物との比較
[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine can be compared with other thiophene derivatives, such as:
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of the diethylaminoethyl group.
(5-Bromothiophen-2-YL)methylamine: Contains an ethyl group instead of the diethylaminoethyl group.
(5-Bromothiophen-2-YL)methylamine: Features a hexyl group instead of the diethylaminoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H19BrN2S |
|---|---|
分子量 |
291.25 g/mol |
IUPAC名 |
N-[(5-bromothiophen-2-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C11H19BrN2S/c1-3-14(4-2)8-7-13-9-10-5-6-11(12)15-10/h5-6,13H,3-4,7-9H2,1-2H3 |
InChIキー |
DDJNWBUZHPRGST-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNCC1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13308527.png)

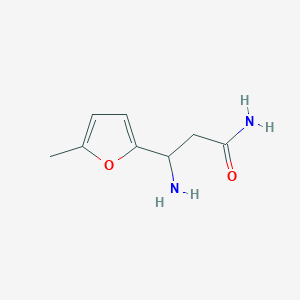
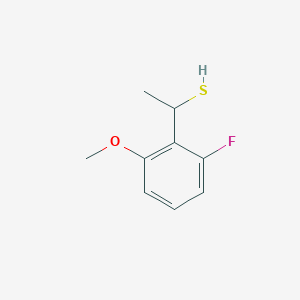
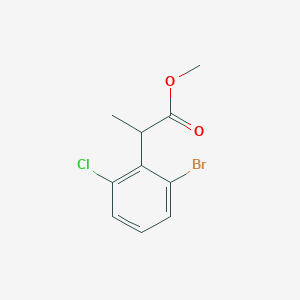
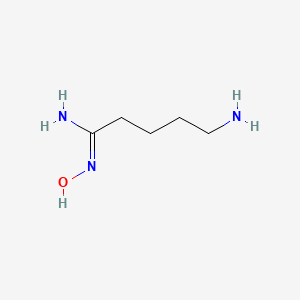
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)
![1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13308565.png)
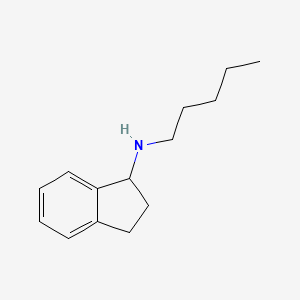
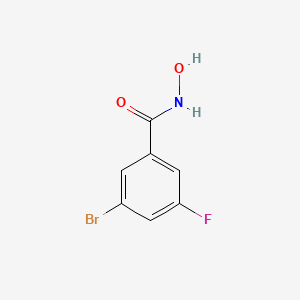
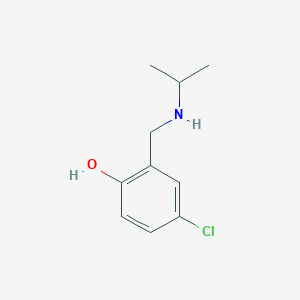
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)
